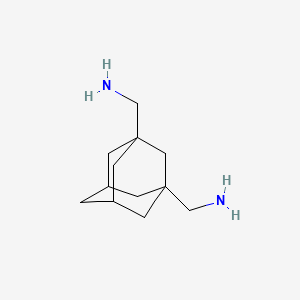

Adamantane-1,3-diyldimethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(aminomethyl)-1-adamantyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEAFMOPSFWZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Adamantane Scaffolds in Molecular Design

The adamantane (B196018) moiety, a perfectly symmetrical and rigid hydrocarbon cage, has captivated chemists since its discovery. nih.gov Its unique three-dimensional structure provides a robust and predictable framework for the construction of complex molecules. nih.gov This rigidity is a key attribute, as it allows for precise control over the spatial orientation of functional groups, a critical factor in optimizing molecular interactions in various applications, from medicinal chemistry to materials science. nih.govnih.gov

The lipophilic nature of the adamantane cage is another crucial feature. nih.gov By incorporating this bulky, non-polar group, chemists can enhance the solubility of molecules in non-polar environments and improve their pharmacokinetic properties in drug design. nih.gov This has led to the successful development of several adamantane-based drugs. nih.gov Furthermore, the adamantane scaffold can serve as a bioisostere for other groups, like phenyl rings, offering a three-dimensional alternative to planar structures. researchgate.net

Academic Relevance of Adamantane 1,3 Diyldimethanamine As a Core Structure

Adamantane-1,3-diyldimethanamine, with its two aminomethyl groups positioned at the 1 and 3 bridgehead positions of the adamantane (B196018) core, is a bifunctional building block of significant academic interest. The presence of two reactive primary amine functionalities allows for a wide range of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules. These amino groups can readily participate in reactions such as amide bond formation, Schiff base condensation, and alkylation, opening avenues for the creation of diverse molecular architectures. researchgate.netwikipedia.org

The symmetrical yet non-planar arrangement of the two amino groups in this compound provides a unique geometric constraint. This makes it an attractive linker molecule in the construction of coordination polymers and supramolecular assemblies. nih.gov The rigid adamantane spacer can enforce specific orientations of appended molecules, leading to the formation of well-defined, three-dimensional structures. researchgate.net

While extensive research has been conducted on various adamantane derivatives, this compound itself serves as a fundamental starting material. For instance, it is a key intermediate in the synthesis of more complex structures like N,N,N',N'-tetramethyl-1,3-disaminomethyl adamantane dihydrochloride, which is a precursor for Gemini and bola surfactants. researchgate.net The synthesis of such derivatives highlights the role of this compound as a foundational element in creating molecules with specific surface-active properties.

Hierarchical Organization of the Research Outline

Direct Amination Approaches to Adamantane Derivatives

The introduction of amino groups onto the adamantane skeleton can be achieved through various synthetic routes, broadly categorized as direct amination of adamantane precursors or functional group transformations of adamantane-containing carboxylic acids.

Amination of Adamantane-Series Hydrocarbons and Related Precursors

Directly functionalizing the strong carbon-hydrogen bonds of adamantane presents a significant chemical challenge. The bond dissociation energies for the tertiary C-H bonds are notably high, requiring reactive intermediates for hydrogen atom abstraction. rsc.org Consequently, methods often rely on pre-functionalized adamantane substrates.

One common approach involves the amination of halo-adamantanes. For instance, 1-bromoadamantane (B121549) can undergo direct amination to produce adamantylamines. researchgate.net Another strategy utilizes 1-adamantanol (B105290) in the presence of an acid, which facilitates the formation of the stable 1-adamantyl cation, which can then be trapped by a nitrogen nucleophile. nih.gov The Ritter reaction, for example, reacts 1-hydroxyadamantane with nitriles in the presence of strong acid to yield N-adamantylamides, which can be subsequently hydrolyzed to the corresponding amine. nih.gov These methods, while effective for mono-functionalization, provide a conceptual basis for the synthesis of diamino-adamantane derivatives, typically starting from a di-substituted adamantane precursor.

Amination of Adamantan-1-ylacetic Acids

A versatile strategy for synthesizing adamantane amines involves the transformation of a carboxylic acid group. This approach often begins with an adamantane-based carboxylic acid, such as adamantane-1,3-dicarboxylic acid, which serves as the precursor to this compound. A typical sequence involves the conversion of the carboxylic acid moieties into amides. beilstein-journals.orgorganic-chemistry.org

This transformation can be accomplished using standard amidation conditions. The resulting diamide (B1670390) can then be reduced to the target diamine. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its effectiveness can be hindered by steric crowding around the carbonyl group, a common feature in adamantane derivatives. organic-chemistry.org An alternative reducing agent, such as borane (B79455) (BH₃), often provides better yields in these cases. beilstein-journals.org This amide reduction pathway represents a reliable method for accessing this compound from readily available dicarboxylic acid precursors.

Functionalization of this compound at Nitrogen Centers

Once synthesized, the primary amine groups of this compound are available for further chemical modification, allowing for the construction of more elaborate molecular architectures.

N-Arylation Reactions

The introduction of aryl groups onto the nitrogen atoms of the diamine, known as N-arylation, is a powerful tool for modifying the electronic and steric properties of the molecule. This transformation is frequently employed in the synthesis of pharmaceuticals and other functional materials. beilstein-journals.orgnih.gov

Among the most effective methods for N-arylation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. organic-chemistry.orgyoutube.comyoutube.com This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a general and efficient route to N-arylated amines from aryl halides or triflates. organic-chemistry.orgyoutube.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst. youtube.com

The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig reaction, influencing the reaction's efficiency and selectivity. youtube.comyoutube.com For the N,N′-diarylation of this compound, specific catalytic systems have been investigated to achieve high yields of the desired diarylated product. researchgate.net

Studies have explored the palladium-catalyzed arylation of this compound with various dihalobenzenes. researchgate.net The reactivity and yield of the N,N′-diarylation products are dependent on the structure of both the diamine and the aryl halide. researchgate.net For example, the reaction of this compound with isomeric dibromobenzenes has been studied, revealing that side reactions can occur, which may lower the yield of the target diarylated compound. researchgate.net The steric hindrance at the nitrogen atoms of the adamantane derivative plays a significant role, with research indicating that increasing the length of the alkyl chain between the adamantane core and the amine group can lead to better yields of the N,N′-diaryl derivatives. researchgate.net

The table below presents representative data from a study on the palladium-catalyzed N,N'-diarylation of an adamantane diamine with various aryl bromides, illustrating the scope of the reaction.

| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) | Citation |

| 1,3-Dibromobenzene | Pd₂(dba)₃/dppf | Cs₂CO₃ | Dioxane | Moderate | researchgate.net |

| 1,4-Dibromobenzene | Pd₂(dba)₃/dppf | Cs₂CO₃ | Dioxane | Good | researchgate.net |

| 1-Bromo-3-chlorobenzene | Pd₂(dba)₃/dppf | Cs₂CO₃ | Dioxane | Good | researchgate.net |

| 1-Bromo-4-chlorobenzene | Pd₂(dba)₃/dppf | Cs₂CO₃ | Dioxane | High | researchgate.net |

Yields are qualitative descriptors based on the findings in the cited literature. dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

These investigations demonstrate that palladium-catalyzed cross-coupling is a viable and effective strategy for the synthesis of N,N′-diaryl derivatives of this compound, providing access to a diverse range of complex molecules built upon the rigid adamantane scaffold.

Palladium-Catalyzed N,N′-Diarylation Studies

Analysis of Side Reactions and Yield Optimization

The synthesis of N,N′-diaryl derivatives of this compound can be challenging, with yields being notably dependent on the structure of the starting diamine and the dihalobenzene used. researchgate.net In palladium-catalyzed arylation reactions involving isomeric bromochloro- and dibromobenzenes, various side reactions have been identified as a factor that reduces the yield of the desired N,N′-diarylation products. researchgate.net

Yields are also influenced by the steric hindrance of the diamine. For instance, the arylation of 2,2′-(adamantane-1,3-diyl)diethanamine, a related but less sterically hindered diamine, generally produces the corresponding N,N′-diaryl derivatives in better yields compared to this compound. researchgate.net Optimization strategies often involve adjusting the catalyst system and reaction conditions to minimize these side reactions and accommodate the steric bulk of the adamantane core.

Methodologies for Unsymmetrical N,N′-Diaryl Derivative Synthesis

The synthesis of unsymmetrical N,N′-diaryl derivatives, where the two amino groups of the adamantane scaffold are functionalized with different aryl groups, has been demonstrated. researchgate.net This is typically achieved through a stepwise process. The palladium-catalyzed arylation method has proven successful for creating these unsymmetrical compounds, particularly with less sterically hindered diamines like 2,2′-(adamantane-1,3-diyl)diethanamine. researchgate.net The approach involves carefully controlling the stoichiometry of the reagents and isolating the mono-arylated intermediate before introducing a different aryl halide in a second reaction step.

Copper(I) Complex-Catalyzed N,N′-Diarylation

Copper(I)-catalyzed N,N′-diarylation represents a key method for functionalizing adamantane-based diamines with various aryl iodides, including those with both electron-donating and electron-withdrawing substituents. researchgate.net

Ligand Optimization in Catalytic Systems, e.g., BINOL

The choice of ligand in the copper(I) catalytic system is critical and heavily dependent on the structure of the adamantane diamine. For the spatially hindered this compound, 1,1'-binaphthalene-2,2'-diol (BINOL) has been identified as the optimal ligand. researchgate.netbakhtiniada.ru The use of a CuI/BINOL system resulted in a high yield of 84% for the N,N'-diarylation product when reacting with iodobenzene (B50100). researchgate.netbakhtiniada.ru In contrast, for the less hindered diamine, 2,2'-(adamantane-1,3-diyl)ethanediamine, a different catalytic system—CuI/2-(isobutyryl)cyclohexanone—was found to be optimal, highlighting the importance of tailoring the ligand to the substrate. researchgate.netresearchgate.net

Table 1: Ligand Optimization for Cu(I)-Catalyzed N,N'-Diarylation of Adamantane Diamines researchgate.netbakhtiniada.ru

| Adamantane Diamine | Optimal Ligand | Aryl Halide | Yield |

|---|---|---|---|

| This compound | BINOL | Iodobenzene | 84% |

| 2,2'-(Adamantane-1,3-diyl)ethanediamine | 2-(Isobutyryl)cyclohexanone | 4-Methoxyiodobenzene | 79% |

Influence of Steric Hindrance on Reaction Outcomes

Steric hindrance presented by the bulky adamantane cage significantly impacts the reactivity of the diamine and the outcome of the N,N'-diarylation reaction. This compound is considered more spatially hindered than its counterpart, 2,2'-(adamantane-1,3-diyl)ethanediamine, where the amino groups are positioned further from the adamantane core. researchgate.netmdpi.com This increased steric hindrance in this compound necessitates the use of specific ligands like BINOL to achieve high yields. researchgate.netbakhtiniada.ru The lower reactivity of more hindered amines can sometimes be overcome by adjusting reaction conditions, such as increasing the amount of the aryl iodide used. mdpi.com For instance, the arylation of the most sterically hindered amines saw improved yields when three equivalents of iodobenzene were employed in DMSO at 110 °C. mdpi.com

Chan-Lam Amination Investigations

The Chan-Lam amination reaction offers an alternative pathway to the N-arylation of adamantane-containing amines, utilizing boronic acids instead of aryl halides. researchgate.net

Optimization of Catalytic Reaction Conditions

Successful N-arylation of adamantane amines via the Chan-Lam reaction requires careful optimization of the reaction conditions. researchgate.netclinpractice.ru A strong dependency of the amine's reactivity on its specific structure has been observed. researchgate.netclinpractice.ru For a series of adamantane-containing amines and diamines, optimal conditions were identified that allowed for the synthesis of N-aryl derivatives. The best yield for monoamine derivatives reached 74%, while the maximum yield for diamines was 66%. researchgate.netclinpractice.ru

Table 2: Optimized Conditions for Chan-Lam Amination of Adamantane Amines researchgate.netclinpractice.ru

| Parameter | Condition |

|---|---|

| Aryl Source | p-Tolylboronic acid (2 equivalents) |

| Base | DBU (2 equivalents) |

| Catalyst | Cu(OAc)₂·H₂O (20 mol %) |

| Solvent | MeCN (0.1 M solution) |

| Temperature | 25°C |

| Time | 24 hours |

Structural Dependence of Amine Reactivity

The reactivity of amine groups attached to an adamantane core is significantly influenced by the cage's rigid and bulky structure. This steric hindrance plays a crucial role in directing the outcome of chemical reactions. For instance, in palladium-catalyzed amination reactions, the bulkiness of substituents on the nitrogen atom of adamantane-containing amines dictates the selectivity and yield of the products. nih.govnih.gov

Studies involving the amination of various dichloroquinolines with adamantane-containing amines have shown that less sterically hindered amines react more readily. nih.gov In cases with highly hindered amines, stronger catalytic systems, such as replacing the BINAP ligand with DavePhos, are necessary to achieve the desired reaction. nih.govnih.gov This demonstrates that the adamantane framework can impose significant steric constraints that must be overcome through tailored catalytic conditions.

Furthermore, the synthesis of amides from adamantane amines reveals exceptional structural features due to this steric congestion. In highly crowded amides formed from adamantane fragments, researchers have observed elongated bonds and significant deviations from the typical planarity of the amide bond, highlighting the profound impact of the bulky cage on the geometry and, by extension, the reactivity of the functional group. nih.gov

Macrocyclization Reactions via Amine Condensation

The geometrically well-defined and rigid structure of the adamantane-1,3-diyl scaffold makes it an excellent building block for the synthesis of macrocyclic compounds. The fixed orientation of the substituents at the 1 and 3 positions pre-organizes the connecting chains, facilitating cyclization.

Palladium-Catalyzed Amination for Polyazamacrocycle Formation

A powerful strategy for constructing polyazamacrocycles incorporating the adamantane unit is through palladium-catalyzed amination. This method has been effectively used to form macrocycles by reacting diamines based on 1,3-disubstituted adamantane with various dibromoarenes. cyberleninka.ru The reaction typically involves a palladium catalyst, such as Pd(dba)₂, and a phosphine ligand, like BINAP, to facilitate the C-N bond formation. nih.govcyberleninka.ru This approach has proven successful in creating a range of macrocycles where the rigid adamantane unit is linked to aromatic spacers. cyberleninka.ru While effective, the reaction's success can be influenced by the geometry of the aromatic partner; for example, 3,3'-dibromobiphenyl gives good yields, whereas the 4,4'-isomer is less suitable for geometric reasons. cyberleninka.ru

| Reactants | Aromatic Linker | Catalyst System | Resulting Structure | Reference |

| 1,3-disubstituted adamantane diamine | Dibromoarenes | Palladium-based | Polyazamacrocycle | cyberleninka.ru |

| Adamantane-containing amines | Dichloroquinolines | Pd(dba)₂ / BINAP or DavePhos | Mono- or di-aminated quinolines | nih.gov |

Principles of Macrocyclic Compound Design Incorporating Adamantane Fragments

The incorporation of adamantane fragments into macrocyclic structures is a deliberate design choice driven by the unique properties this moiety imparts. The primary principles guiding this design are the introduction of rigidity, lipophilicity, and a well-defined three-dimensional geometry. cyberleninka.runih.gov

Rigidity and Pre-organization : The adamantane cage acts as a rigid, non-flexible scaffold. When used as a building block, it holds the attached molecular chains in a specific spatial orientation, which reduces the entropic penalty associated with cyclization and favors the formation of the desired macrocycle over polymerization. cyberleninka.ru

Cavity Formation : The defined geometry of the adamantane unit helps to create macrocycles with specific shapes and sizes. For example, dimerized macrocycles based on adamantane have been shown to form nearly rectangular shapes, capable of encapsulating guest molecules like 1,3,5-trinitrobenzene (B165232) through charge-transfer interactions. nih.gov

Lipophilicity : The hydrocarbon nature of the adamantane cage increases the lipophilicity of the resulting macrocycle, which can influence its solubility and ability to interact with hydrophobic regions of larger biological molecules or pass through lipid membranes. nih.gov

These principles allow for the construction of macrocyclic and even cryptand-like cages with inner spaces capable of accommodating guest molecules, making them of interest in the field of supramolecular chemistry. nih.gov

Derivatization through Isocyanate and Urea (B33335) Linkages

A common and versatile method for derivatizing this compound and related structures is through the formation of isocyanate intermediates, which are then converted into substituted ureas. This approach allows for the introduction of a wide variety of functional groups.

Synthesis of 1,3-Disubstituted Ureas with Adamantane Moieties

The synthesis of 1,3-disubstituted ureas containing adamantane is typically achieved by reacting an adamantyl isocyanate with a primary or secondary amine. bohrium.commdpi.comnih.gov A series of such ureas have been synthesized by reacting 1-[isocyanato(phenyl)methyl]adamantane with various fluorine- and chlorine-containing anilines. mdpi.comnih.gov These reactions are generally carried out in an anhydrous solvent like diethyl ether at room temperature, often with a base such as triethylamine (B128534), and produce the desired ureas in yields ranging from 25% to 85%. mdpi.com This method provides a straightforward route to a library of compounds where the bulky adamantane group is linked to a diverse set of aromatic moieties through a stable urea linkage. bohrium.commdpi.com

| Adamantane Isocyanate Precursor | Amine | Yield (%) | Resulting Urea | Reference |

| 1-[Isocyanato(phenyl)methyl]adamantane | Aniline | - | (±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea | mdpi.com |

| 1-[Isocyanato(phenyl)methyl]adamantane | 2-Fluoroaniline | 25 | (±)-1-((Adamantyl)(phenyl)methyl)-3-(2-fluorophenyl) urea | mdpi.com |

| 1-[Isocyanato(phenyl)methyl]adamantane | 3-Fluoroaniline | 29 | (±)-1-((Adamantyl)(phenyl)methyl)-3-(3-fluorophenyl) urea | mdpi.com |

| 1-[Isocyanato(phenyl)methyl]adamantane | Various haloanilines | 25-85 | Series of 1,3-disubstituted ureas | nih.gov |

| 1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane | Various haloanilines | 29-74 | Series of 1,3-disubstituted ureas | nih.gov |

One-Pot Direct Inclusion Strategies for Adamantane Moiety

To improve synthetic efficiency, one-pot strategies have been developed for preparing adamantane-containing ureas. A notable method involves the direct inclusion of the adamantane moiety early in the synthetic sequence. mdpi.comnih.govcofc.edu This one-stage method begins with the reaction of a highly reactive dehydroadamantane (e.g., 1,3-dehydroadamantane) with an ester like phenylacetic acid ethyl ester. mdpi.comnih.gov This step directly forms the carbon-carbon bond between the adamantane cage and the precursor to the linker. Following hydrolysis of the resulting ester, the molecule can be converted to an isocyanate and subsequently reacted with an amine to form the final urea product, all within a streamlined process. mdpi.comnih.gov This approach avoids the separate synthesis and isolation of multiple intermediates and has been used to prepare 1-[isocyanato(phenyl)methyl]adamantane with a 95% yield. nih.govcofc.edu

Conjugation Strategies Involving this compound

The conjugation of the bulky adamantane cage to other molecular entities, such as monoterpenes, is a significant area of research. These strategies often rely on the development of specific linker chemistries to connect the fragments. While direct conjugation examples using this compound are not extensively detailed in the provided literature, the principles are demonstrated through the use of other adamantane derivatives.

The synthesis of hybrid molecules combining adamantane and monoterpene moieties often involves the formation of heterocyclic linkers. These conjugates are investigated for various biological activities. A common strategy involves synthesizing a linker core to which the adamantane and monoterpene fragments are attached.

For instance, new adamantane-monoterpene conjugates have been synthesized using (+)- and (−)-campholenic and (+)-camphor derivatives as the monoterpene portion. nih.gov These are connected to an adamantane unit through a 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) linker core. nih.gov The synthesis typically begins with the preparation of the heterocyclic core from an adamantane derivative, such as adamantane-1-carbonyl chloride. mdpi.com For example, reacting adamantane-1-carbonyl chloride with thiosemicarbazide (B42300) yields 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide. nih.govmdpi.com This intermediate can then be cyclized under basic or acidic conditions to form the desired 1,2,4-triazole-3-thione or 1,3,4-thiadiazol-2-amine rings, respectively. nih.govmdpi.com The monoterpene fragment, often modified to have a reactive group like a bromide, is then attached to this adamantyl-heterocycle structure. nih.gov

Another approach describes the synthesis of adamantane-monoterpene conjugates connected by a 1,3,4-thiadiazol-2(3H)-imine linker, using acyclic, monocyclic, and bicyclic monoterpenes. worktribe.comcbs.dk

The choice of linker is crucial in the development of complex conjugates, influencing the spacing, orientation, and properties of the final molecule. Heterocyclic systems are commonly employed as stable and synthetically accessible linkers.

Research has focused on using 1,2,4-triazole and 1,3,4-thiadiazole cores to link adamantane with monoterpenoids. nih.govmdpi.com These linkers are formed through multi-step syntheses. The general pathway involves creating an adamantoyl-thiosemicarbazide intermediate, which is then cyclized to form the desired heterocycle. mdpi.com This adamantyl-heterocycle unit can then be coupled with a suitably functionalized monoterpene. nih.gov The use of such linkers has been shown to be effective in creating hybrid molecules that exhibit synergistic biological effects. nih.gov More recently, self-assembled left-handed DNA (L-DNA) oligonucleotides have been introduced as a novel platform for linking molecular components, allowing for the convenient construction of libraries of conjugates with precise drug-to-antibody ratios and multi-specific targeting. nih.gov

Table 1: Linker Chemistries in Adamantane Conjugate Synthesis

| Linker Type | Precursors | Resulting Conjugate Type | Reference |

|---|---|---|---|

| 1,2,4-Triazole | Adamantane-1-carbonyl chloride, Thiosemicarbazide, Monoterpene derivative | Adamantane-triazole-monoterpene | nih.govmdpi.com |

| 1,3,4-Thiadiazole | Adamantane-1-carbonyl chloride, Thiosemicarbazide, Monoterpene derivative | Adamantane-thiadiazole-monoterpene | nih.govmdpi.com |

| 1,3,4-Thiadiazol-2(3H)-imine | Adamantane derivative, Monoterpene derivative | Adamantane-thiadiazolimine-monoterpene | worktribe.comcbs.dk |

Reactions with 1,3-Dehydroadamantane as a Precursor

1,3-Dehydroadamantane (1,3-DHA) is a highly strained and reactive propellane that serves as a valuable precursor for the synthesis of 1,3-disubstituted adamantane derivatives. Its high reactivity allows for the direct introduction of the adamantyl group into various molecules under mild conditions. researchgate.netresearchgate.net

1,3-Dehydroadamantane is effective for the adamantylation of carboxylic acid esters. researchgate.net The reaction with esters of dicarboxylic acids proceeds under mild conditions, affording high yields of diesters of (adamantan-1-yl)-substituted unsymmetrical dicarboxylic acids. researchgate.net This provides a convenient one-step method for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position to the carbonyl group. researchgate.net

A one-stage method for preparing 1-[isocyanato(phenyl)methyl]adamantane involves the direct reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the resulting ester. nih.gov

1,3-Dehydroadamantane reacts with various C-H acids, enabling the formation of C-CAd bonds to create otherwise hard-to-reach adamantane derivatives. researchgate.net

Carbonitriles: The reaction of 1,3-DHA with hydrogen cyanide can produce adamantane-1-carbonitrile. researchgate.net The yield is initially poor but can be improved by using hexane (B92381) as a solvent. researchgate.net

Halocarboxylic Acids: The reaction between 1,3-dehydroadamantane and ethyl esters of α-halocarboxylic acids can proceed at either the Cα–H bond or the Cα–Halogen bond. researchgate.net The regioselectivity of this reaction is dependent on the nature of the halogen, with the tendency to react at the C–Hlg bond increasing in the series C–F < C–Cl < C–Br, which corresponds to the decreasing bond energies of the C–Hlg bonds. researchgate.net This method allows for the synthesis of 1-R-3-halogen-substituted adamantane derivatives in high yields under mild conditions. researchgate.net

Table 2: Reactions of 1,3-Dehydroadamantane with Acid Derivatives

| Reactant | Product | Conditions | Reference |

|---|---|---|---|

| Dicarboxylic acid esters | Diesters of (adamantan-1-yl)-substituted unsymmetrical dicarboxylic acids | Mild conditions | researchgate.net |

| Hydrogen cyanide | Adamantane-1-carbonitrile | Hexane solvent for improved yield | researchgate.net |

Formation of Adamantyl Isocyanates and Isothiocyanates

1,3-Dehydroadamantane provides a direct route to adamantyl isocyanates and isothiocyanates.

From Inorganic Acids: A convenient and efficient synthesis of 1-adamantyl isocyanate and 1-adamantyl isothiocyanate involves the reaction of 1,3-dehydroadamantane with isocyanic acid and isothiocyanic acid, respectively, under mild conditions. researchgate.net

From Organic Isothiocyanates: 1,3-Dehydroadamantane reacts with phenyl isothiocyanate at 120–130°C without a solvent to yield 4-(adamantan-1-yl)phenyl isothiocyanate. researchgate.netresearchgate.net

From Esters: A one-stage method has been developed for the preparation of 1-[isocyanato(phenyl)methyl]adamantane with a 95% yield. This process includes the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis. nih.gov

Catalytic Synthesis of Adamantane-Containing Isocyanides

The synthesis of isocyanides bearing an adamantane core is a significant area of research, as these compounds serve as versatile intermediates in the preparation of various biologically active molecules and are utilized in multicomponent reactions like the Ugi and Passerini reactions. nih.gov The introduction of the bulky, lipophilic adamantane cage can enhance the biological activity of molecules. mdpi.com Methodologies for preparing adamantane-containing isocyanides primarily revolve around the dehydration of formamide (B127407) precursors and single-step methods involving phase-transfer catalysis.

A prevalent and traditional route to adamantane isocyanides is a two-step process. mdpi.com This method begins with the formylation of a primary adamantyl amine to generate the corresponding N-adamantyl formamide. The subsequent and crucial step involves the dehydration of this formamide intermediate. Reagents such as phosphorus oxychloride (POCl₃) or the highly toxic triphosgene (B27547) are commonly employed for this dehydration, typically in the presence of a base like triethylamine. mdpi.comresearchgate.net For instance, 1-(1-isocyanoethyl)adamantane has been synthesized with a 65% yield over the two steps using this approach. mdpi.comresearchgate.net Researchers have worked on optimizing this dehydration step to improve efficiency and safety, for example, by using triethylamine as both the base and the solvent, which can lead to high yields and purity in a very short reaction time under mild conditions (0 °C). nih.govresearchgate.net

More recent research has focused on developing more efficient, single-step methods that avoid the use of highly toxic reagents. mdpi.com One such method is based on the reaction of an adamantyl amine with chloroform (B151607) and a strong base in a biphasic system, which proceeds via the formation of dichlorocarbene. The choice of base has been found to be critical to the success and yield of the reaction.

In a study to optimize the synthesis of 1-(1-isocyanoethyl)adamantane, various bases were tested in a 1:1 mixture of dichloromethane (B109758) and tert-butanol (B103910). mdpi.com The addition of tert-butanol has been previously shown to increase the yield of 1-(3-isocyanopropyl)adamantane to 88%. mdpi.com The investigation revealed that potassium tert-butoxide (t-BuOK) was the most effective base, providing a 92% yield of the target isocyanide. mdpi.com This represents a significant improvement over the traditional two-step method and avoids the use of toxic dehydrating agents. mdpi.com The reaction proceeds efficiently at room temperature. mdpi.com

The findings from the base optimization study for the synthesis of 1-(1-isocyanoethyl)adamantane are summarized in the table below.

Table 1: Effect of Different Bases on the Yield of 1-(1-isocyanoethyl)adamantane mdpi.com

| Entry | Base Used | Solvent System | Temperature (°C) | Yield (%) |

| 1 | LiOH | Dichloromethane / tert-butanol (1:1) | 20 | 0 |

| 2 | NaOH | Dichloromethane / tert-butanol (1:1) | 20 | 88 |

| 3 | KOH | Dichloromethane / tert-butanol (1:1) | 20 | 89 |

| 4 | t-BuOK | Dichloromethane / tert-butanol (1:1) | 20 | 92 |

While not a direct synthesis of an adamantane isocyanide, related research has shown the catalytic conversion of 1-adamantyl azide (B81097) to 1-adamantyl isocyanate using a dimeric chromium carbonyl complex, [Cr(CO)₃Cp]₂. acs.org Under an atmosphere of carbon monoxide, this system approaches catalytic turnover, demonstrating the potential for metal-catalyzed routes in the synthesis of adamantane derivatives with related functionalities. acs.org

Detailed Catalytic Reaction Mechanisms

The introduction of amino groups onto the adamantane scaffold is frequently accomplished through transition metal-catalyzed reactions. Palladium and copper complexes are particularly prominent, each operating through distinct mechanistic cycles.

Mechanistic Pathways of Palladium-Catalyzed Amination

Palladium-catalyzed amination, a cornerstone of modern synthetic chemistry, has been successfully applied to adamantane-containing substrates. These reactions typically involve a Pd(0)/Pd(II) catalytic cycle. The general mechanism proceeds through several key steps:

Oxidative Addition: A Pd(0) catalyst, often stabilized by phosphine ligands, reacts with an aryl or alkyl halide (e.g., a halo-adamantane derivative) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The C-N bond is formed as the organic group and the amido ligand are eliminated from the palladium center, regenerating the Pd(0) catalyst.

Studies on the amination of chloroquinolines with adamantane-containing amines have utilized catalyst systems such as Pd(dba)₂ with phosphine ligands like BINAP or DavePhos. mdpi.com The choice of ligand is critical; for instance, the sterically demanding DavePhos was necessary for reactions involving the most hindered amines and for achieving diamination. mdpi.com

Further mechanistic nuance comes from the role of additives. In some Pd-catalyzed oxidative amination reactions, quaternary ammonium (B1175870) salts like Me₄NCl can switch the regioselectivity from being electronically controlled to sterically controlled. nih.gov This is achieved by the formation of a palladate complex, such as [Pd(OAc)₂Cl₂]²⁻, which alters the polarity of the substrate and facilitates a trans-aminopalladation mechanism. nih.gov The chloride ion can also act as a better leaving group compared to acetate, lowering the activation barrier of the rate-determining ligand exchange step. nih.gov

Copper-Catalyzed Amination Reaction Mechanisms

Copper-catalyzed C-N bond formation offers a cost-effective alternative to palladium-based methods and is widely used for the arylation of adamantane-containing amines. mdpi.com The underlying mechanisms can be complex and are often debated, with several pathways proposed. mdpi.com

Oxidative Addition/Reductive Elimination: Similar to palladium, a Cu(I) species can undergo oxidative addition with an aryl halide to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond.

Single-Electron Transfer (SET): An alternative pathway involves single-electron processes. A Cu(I) amide can reduce an aryl halide to an aryl radical. This radical then combines with the resulting Cu(II) amide to generate a Cu(III) intermediate, which proceeds to the product. nih.gov The use of radical traps has been shown to hinder these reactions, lending support to SET or radical-based Hydrogen Atom Transfer (HAT) mechanisms. mdpi.com

Metathesis: A four-membered transition state involving the coordination of the copper cation with the halogen of the aryl halide has also been proposed. mdpi.com

In many protocols, Cu(I) iodide (CuI) is the most frequently used catalyst source. mdpi.com It is often considered the genuine catalytic species, sometimes generated in situ from the reduction of Cu(II) compounds or the oxidation of Cu(0). mdpi.com The choice of ligand, such as 2-isobutyrylcyclohexanone (B1365007) or L-proline, can significantly influence the efficiency and versatility of the catalytic system. researchgate.net

Role of Lewis Acids in Catalytic Cycles

Lewis acids play a multifaceted role in the synthesis and functionalization of adamantane structures. Their primary function is to act as an electrophile activator. youtube.com By coordinating to a Lewis basic site on a substrate, such as a carbonyl oxygen or a halogen, the Lewis acid increases the electrophilicity of the molecule, making it more susceptible to nucleophilic attack or rearrangement. youtube.comyoutube.com

In the classic synthesis of the adamantane cage itself, strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are used to promote the thermodynamically-driven skeletal rearrangement of polycyclic hydrocarbon precursors. stackexchange.com

More recently, Lewis acids have been incorporated into modern catalytic amination systems. In visible-light photocatalytic C-H amination, the combination of a Lewis acid (e.g., Sc(OTf)₃ or Al(OTf)₃) with an acridine (B1665455) derivative generates a potent photooxidant in situ. nih.gov This complex is capable of activating the C-H bonds of arenes for amination upon irradiation. nih.gov The modularity of this system allows for the tuning of reactivity by varying the Lewis acid and the acridine component. nih.gov In other systems, Lewis acids can be involved in the regeneration of the active catalyst or facilitate key steps in the catalytic cycle. nih.gov

Regioselectivity in Adamantane Functionalization

Achieving specific substitution patterns on the adamantane core is a significant synthetic challenge. The inherent symmetry and reactivity of the cage dictate the positions that are most easily functionalized. The 1- and 3-positions (bridgehead carbons) are particularly important for creating structures like this compound.

Studies on Regioselective Reactions of 1,3-Dehydroadamantane

A highly effective strategy for synthesizing 1,3-disubstituted adamantanes involves the use of 1,3-dehydroadamantane (1,3-DHA). rjpbr.comdeepdyve.com This strained propellane derivative contains a highly reactive, inverted C-C bond between the 1- and 3-positions. In its reactions, this bond readily cleaves, and the adamantane structure is restored, allowing for the one-step, regioselective introduction of two functional groups at the bridgehead positions. rjpbr.comdeepdyve.com

1,3-DHA reacts with a wide range of nucleophiles, including NH-acids, which is relevant for the synthesis of amino derivatives. deepdyve.com This method provides a direct and atom-economical route to 1,3-functionalized adamantanes, which are otherwise difficult to access. rjpbr.com For example, the reaction of 1,3-DHA with phenylacetic acid ethyl ester, followed by hydrolysis and further steps, has been used to create 1,3-disubstituted ureas, showcasing the power of this synthon for regiocontrolled synthesis. nih.gov

Factors Influencing Reaction Regiochemistry (e.g., Halogen Nature, Steric Hindrance)

When using pre-functionalized adamantanes or related substrates, the regiochemistry of subsequent reactions is controlled by a combination of electronic and steric factors.

Nature of the Halogen: In di- or poly-halogenated substrates, the inherent reactivity of different halogens can direct the site of reaction. For example, in copper-catalyzed amination of halo-pyridines, the C-I bond is more reactive than the C-Br or C-Cl bond, allowing for selective substitution of the iodine atom. mdpi.com

Steric Hindrance: The bulky, three-dimensional structure of the adamantane cage exerts significant steric influence. In Pd-catalyzed amination of 2,8-dichloroquinoline (B1298113) with adamantane-containing amines, substitution occurs preferentially at the less sterically hindered position. mdpi.com The bulkiness of the amine nucleophile itself is also a critical factor; highly hindered amines may require more active catalysts or ligands to react efficiently. mdpi.com

Electronic Effects: The electronic properties of the substrate are also key. In the amination of dichloroquinolines, the chlorine atoms possess distinctively different reactivity due to the electronic influence of the nitrogen atom in the quinoline (B57606) ring system. mdpi.com This electronic differentiation allows for selective mono-amination, as demonstrated in the reaction of 4,7-dichloroquinoline (B193633) where amination occurs selectively at the C4 position. mdpi.com

A summary of Pd-catalyzed monoamination of dichloroquinolines with adamantane-containing amines highlights these factors:

| Dichloroquinoline Substrate | Amine | Catalyst System | Product Position | Yield (%) | Reference |

| 2,8-dichloroquinoline | 1-adamantylamine | Pd(dba)₂/BINAP | C2 | 64 | mdpi.com |

| 4,8-dichloroquinoline | 1-adamantylamine | Pd(dba)₂/BINAP | C4 | 88 | mdpi.com |

| 4,7-dichloroquinoline | 1-adamantylamine | Pd(dba)₂/BINAP | C4 | 80 | mdpi.com |

Solvent Effects on Reaction Outcomes and Catalytic Efficiency

The choice of solvent plays a critical role in the synthesis of adamantane derivatives, influencing both reaction rates and the distribution of products. The polarity and nucleophilicity of the solvent can direct the reaction towards desired pathways or favor the formation of side products.

For instance, in acid-catalyzed rearrangements of adamantane precursors, the solvent can act as a nucleophile, competing with other reactants and influencing the final product. A study on the rearrangement of an exo-isomer in the presence of sulfuric acid demonstrated that different solvent systems led to varying product distributions. When the reaction was conducted in a 3:1 mixture of methanol (B129727) and water, a diol was the major product. However, in a 2:1 acetonitrile (B52724) and water mixture, a Ritter-type reaction occurred, yielding an acetamide (B32628) as the primary product. nih.gov

These findings highlight the solvent's ability to alter the reaction pathway by participating in the reaction mechanism. The selection of a solvent is therefore a key parameter in achieving high yields and selectivity for a specific adamantane derivative.

Table 1: Effect of Solvent System on Product Distribution in an Adamantane Rearrangement Reaction nih.gov

| Solvent System (v/v) | Major Product | Other Products |

| 3:1 Methanol:Water | Diol | Methoxy adamantane, Elimination product |

| 2:1 Acetonitrile:Water | Acetamide | Alcohol, Elimination product |

In the context of synthesizing this compound, which involves the introduction of aminomethyl groups, the choice of solvent would be critical in managing the reactivity of the amine functionalities and preventing side reactions. The use of non-nucleophilic, aprotic solvents might be favored to minimize solvent participation and enhance the efficiency of the desired transformation.

Byproduct Formation Analysis and Strategies for Control

A significant challenge in the synthesis of specific adamantane derivatives is the formation of byproducts, particularly isomers that are difficult to separate. google.com In the synthesis of 1-substituted adamantanes, the formation of 1,3-disubstituted adamantane-type byproducts is a common issue. google.com The presence of these byproducts complicates purification processes, often requiring recrystallizations that can significantly impact production costs and may not always lead to complete removal of impurities. google.com

Strategies to control byproduct formation often involve the careful selection of catalysts and reaction conditions. For example, in the synthesis of adamantane-1,3,5-triol from 1-adamantanol, an optimized catalytic system of N-hydroxyphthalimide (NHPI), cobalt(II) acetylacetonate, and manganese dioxide was found to improve the yield and selectivity. researchgate.net The addition of specific catalysts can steer the reaction towards the desired product and suppress the formation of unwanted side products. researchgate.net

Analysis of byproducts is typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the identification and quantification of different isomers and other impurities in the reaction mixture. researchgate.net This information is crucial for optimizing reaction conditions to minimize byproduct formation.

Kinetic Studies of Adamantane-Based Reactions

Kinetic studies provide valuable insights into the reaction mechanisms, including the identification of rate-determining steps and the influence of various parameters on the reaction rate. While specific kinetic data for the synthesis of this compound is not extensively documented, studies on related adamantane reactions can provide a framework for understanding these processes.

For example, a kinetic study of the free-radical chain reaction between adamantanethione and 2-adamantanethiol (B15243268) in a benzene (B151609) solution revealed that the rate-controlling step is the hydrogen abstraction from the thiol. researchgate.net The study also determined the rate constants for key propagation and termination steps. researchgate.net

In the synthesis of polymers incorporating adamantane structures, kinetic laws have been investigated to understand the polymerization process. For instance, the kinetics of the coordination reaction of lanthanide α-hydroxycarboxylates with 1,10-phenanthroline (B135089) in a methanol-water mixture were studied, revealing a one-step reaction process. researchgate.net

Such kinetic analyses are instrumental in designing efficient synthetic protocols. By understanding the factors that govern the reaction rate, it is possible to adjust concentrations, temperature, and catalysts to achieve optimal outcomes in the synthesis of complex molecules like this compound.

Advanced Characterization and Structural Elucidation Studies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to verifying the identity and purity of Adamantane-1,3-diyldimethanamine. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high precision.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on its structure and data from analogous adamantane (B196018) derivatives. nih.govwikipedia.orgmdpi.com The inherent symmetry of the 1,3-disubstituted adamantane core significantly influences its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aminomethyl groups and the adamantane cage protons. The protons of the cage structure would appear as a series of complex, overlapping multiplets in the upfield region, characteristic of saturated cyclic systems. wikipedia.org The two aminomethyl groups (-CH₂NH₂) are chemically equivalent and would produce a singlet. The amine protons (-NH₂) typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would correspond to the aminomethyl carbons, the substituted bridgehead carbons of the adamantane cage, and the remaining methylene (B1212753) and methine carbons of the framework. The chemical shifts for the parent adamantane at approximately 28.5 ppm and 37.9 ppm serve as a reference for the cage carbons. wikipedia.org

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Adamantane Cage (CH, CH₂) | ~ 1.5 - 2.2 | Multiplets (m) | Complex and overlapping signals typical of the rigid cage structure. |

| -CH₂NH₂ | ~ 2.5 - 2.8 | Singlet (s) | Represents the eight protons of the two equivalent aminomethyl groups. | |

| -NH₂ | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent, concentration, and temperature. | |

| ¹³C NMR | -CH₂NH₂ | ~ 40 - 50 | - | Methylene carbon of the aminomethyl group. |

| Adamantane C1, C3 (quaternary) | ~ 30 - 35 | - | Bridgehead carbons attached to the aminomethyl groups. | |

| Adamantane CH | ~ 38 - 42 | - | Methine carbons of the adamantane cage. | |

| Adamantane CH₂ | ~ 45 - 55 | - | Methylene carbons of the adamantane cage. |

IR spectroscopy is a valuable tool for confirming the presence of the primary amine and aliphatic C-H functional groups in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

The most telling signals would be those corresponding to the primary amine group. These include a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, which are due to the symmetric and asymmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. The aliphatic nature of the adamantane cage is confirmed by strong C-H stretching vibrations typically found just below 3000 cm⁻¹. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric and symmetric) | Medium |

| 2950 - 2850 | C-H Stretch (aliphatic) | Strong |

| ~ 1600 | N-H Bend (scissoring) | Medium |

| ~ 1450 | CH₂ Bend (scissoring) | Medium |

| 1200 - 1000 | C-N Stretch | Medium-Weak |

HRMS provides an exact mass measurement of the molecule, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₂₂N₂), the calculated monoisotopic mass is 194.17830 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value with high accuracy (typically within 5 ppm), confirming the compound's chemical formula.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₂H₂₂N₂ | [M+H]⁺ | 195.18592 |

| C₁₂H₂₂N₂ | [M]⁺ | 194.17830 nih.gov |

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional structure of crystalline materials. These methods can reveal detailed information about bond lengths, bond angles, and the packing of molecules in the solid state.

This compound is an excellent candidate for use as a building block in the synthesis of coordination polymers. Its rigid cage structure acts as a stiff spacer, while the two primary amine groups at the 1 and 3 positions can function as bidentate ligands, coordinating to metal centers. This specific geometry can direct the self-assembly of metal-organic frameworks with predictable topologies, such as one-dimensional chains or two-dimensional layered structures.

While adamantane dicarboxylate ligands have been successfully used to create coordination polymers with various metal ions, mdpi.com published single-crystal X-ray diffraction studies specifically on coordination polymers formed from this compound are not widely documented. However, the synthesis and structural characterization of such polymers would provide invaluable insight into how the rigid, angled nature of this diamine ligand dictates the resulting supramolecular architecture.

Investigations into the solid-state structure of pure this compound would reveal how the molecules arrange themselves in a crystal lattice. Due to the presence of two primary amine groups, extensive intermolecular hydrogen bonding is expected to be a dominant feature of its crystal packing. These hydrogen bonds would likely link adjacent molecules into well-defined networks, such as chains or sheets, significantly influencing the material's physical properties. nih.gov

Techniques like powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of the bulk material. Solid-state NMR spectroscopy could further complement these studies by providing information about the local environments of the carbon and nitrogen atoms within the crystal lattice, which can be different from those in solution due to packing effects and hydrogen bonding. ucl.ac.uk Such studies are crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different properties.

Supramolecular Assembly Characterization in Crystalline Structures

The crystal structures of adamantane derivatives are often stabilized by a network of intermolecular hydrogen bonds. In adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases, for instance, crystal packing is stabilized by intermolecular C-H···O, C-H···N, and C-H···S interactions. nih.gov The specific nature of these interactions is influenced by the substituents on the adamantane core. For example, in some derivatives, bifurcated C–H···S and C–H···O interactions are observed, while in others, C–H···N interactions are more prominent. acs.org

Studies on 1-(adamantane-1-carbonyl) thioureas have also highlighted the importance of N–H···S and C–H···O hydrogen bonds in their crystal packing. acs.orgcapes.gov.br The presence of different functional groups, such as nitro or bromo substituents, can influence the contribution of various intermolecular interactions, with H···Br and H···S/O contacts playing significant roles in certain structures. acs.org The methylene spacer in adamantylmethyl-functionalized phthalimide (B116566) allows for host-guest interactions with minimal steric hindrance from the phthalimide core, a key feature for supramolecular assembly. mdpi.com

Theoretical studies on adamantane-like structures, such as B4X6 (where X can be NH, O, or S), have shown that these molecules exhibit attractive interactions with dihydrogen, with B4O6 systems showing particularly strong binding energies. nih.gov This highlights the potential of adamantane-based scaffolds in designing materials for specific applications like hydrogen storage, driven by these non-covalent interactions.

The rigid and bulky nature of the adamantane cage makes it an excellent building block for the construction of well-defined supramolecular architectures. nih.govwikipedia.org The self-assembly process is guided by a combination of shape-directing effects and specific intermolecular interactions. The tetrahedral geometry of adamantane itself can be used to design diamondoid networks through hydrogen bonding. nih.gov

Functionalized adamantane molecules can act as fundamental building blocks for the self-assembly of nanostructures. aps.orgarxiv.org For example, the combination of tetra-bora-adamantane and tetra-aza-adamantane has been investigated for the formation of a stable molecular crystal. aps.orgarxiv.org The ability of adamantane derivatives to form strong inclusion complexes with host molecules like cyclodextrins and cucurbiturils is a key principle in their supramolecular chemistry, with applications in drug delivery and surface recognition. mdpi.comnih.gov The adamantane moiety's ability to engage in host-guest interactions is a driving force for these assemblies. mdpi.com

The design of adamantane-based materials for applications such as recyclable catalysts and porous materials relies on the predictable nature of their supramolecular interactions. mdpi.com By carefully selecting functional groups, it is possible to direct the self-assembly process to create materials with desired properties and functionalities.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of this compound and its derivatives, ensuring their purity and monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile adamantane derivatives. In the analysis of this compound, GC-MS provides detailed information about its fragmentation pattern, which is crucial for its structural confirmation. nih.gov The NIST library entry for this compound shows a top mass-to-charge ratio (m/z) peak at 164. nih.gov

GC-MS is also widely used to monitor the synthesis of adamantane derivatives, confirming the formation of the desired product and identifying any byproducts. For instance, in the synthesis of 1-(1-isocyanoethyl)adamantane, GC-MS was used to confirm the structure of the product and assess its purity, which exceeded 97%. mdpi.com The technique is also essential in the qualitative and quantitative analysis of diamondoids in crude oil, where various adamantane derivatives are identified based on their retention times and mass spectra. sysydz.net

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a purified compound, providing empirical evidence for its proposed molecular formula. For adamantane derivatives, this analysis is crucial to confirm that the synthesized compound has the correct ratio of carbon, hydrogen, nitrogen, and other elements.

For example, in the synthesis of new adamantane derivatives, elemental analysis is routinely performed. The calculated and found percentages for carbon, hydrogen, and nitrogen must be in close agreement to validate the structure of the newly synthesized compounds. bibliotekanauki.pl However, for some compounds like 1,3-diaminoadamantane, which are highly unstable and sensitive to moisture, obtaining accurate elemental analysis results that agree with the proposed structure can be challenging. asianpubs.org

| Compound | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% | Reference |

| C23H25NO6 | C23H25NO6 | 67.14 | 67.25 | 6.12 | 6.02 | 3.40 | 3.52 | bibliotekanauki.pl |

| C29H29NO6 | C29H29NO6 | 71.44 | 72.00 | 6.00 | 6.03 | 2.87 | 2.99 | bibliotekanauki.pl |

| C27H25NO6 | C27H25NO6 | 70.58 | 71.01 | 5.48 | 5.50 | 3.05 | 3.11 | bibliotekanauki.pl |

Advanced Characterization Techniques for Material Systems Incorporating this compound

When this compound is incorporated into larger material systems, a suite of advanced characterization techniques is employed to understand the morphology, crystal structure, and elemental distribution within the material.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface topography. wjarr.com It is used to visualize the morphology of materials incorporating adamantane derivatives, revealing details about their surface features and microstructure. wjarr.commdpi.com

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of a specific area of the material. wjarr.com It allows for the mapping of the elemental distribution within the sample, confirming the presence and location of this compound within the larger material system. wjarr.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. For adamantane (B196018) derivatives, these methods provide insights into geometry, stability, and intermolecular interactions that are crucial for rational design.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is widely employed for geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. youtube.com For adamantane derivatives, DFT calculations are essential to predict their preferred conformations and structural parameters. arxiv.org

The optimization process for Adamantane-1,3-diyldimethanamine would involve starting with an initial guess of the structure and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom, adjusting their positions until the forces converge to zero and the energy is minimized. youtube.com Studies on related adamantane compounds frequently utilize functionals like B3LYP, M06-2X, or ωB97X-D, paired with basis sets such as 6-311G(d,p) or larger, to achieve a balance between computational cost and accuracy. tandfonline.comnih.govmdpi.com The inclusion of dispersion corrections (e.g., -D3) is particularly important for accurately modeling the non-covalent interactions inherent in these bulky systems. mdpi.com The result of such a calculation is a detailed picture of bond lengths, bond angles, and dihedral angles for the molecule's lowest-energy state.

Table 1: Typical Parameters in DFT Calculations for Adamantane Derivatives

| Parameter | Description | Common Examples | Purpose |

|---|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, CAM-B3LYP, ωB97X-D | Determines the fundamental accuracy of the energy and electronic structure calculation. tandfonline.comnih.gov |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVTZ | Describes the spatial distribution of electrons around the nuclei. Larger sets provide more accuracy. tandfonline.com |

| Dispersion Correction | An empirical term added to the DFT energy to account for van der Waals forces. | D3, D3(BJ) | Crucial for accurately modeling non-covalent interactions in bulky systems like adamantane. mdpi.com |

| Solvation Model | Simulates the effect of a solvent on the molecule's properties. | PCM, SMD | Predicts behavior in solution, which is often more relevant to experimental conditions. tandfonline.com |

This compound can form complex supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding involving its amine groups, as well as weaker C-H···N and van der Waals interactions. bath.ac.uk Understanding the strength and nature of these interactions is key to predicting crystal packing and designing new materials.

The PIXEL method is a semi-empirical approach designed for calculating intermolecular interaction energies in molecular crystals. researchgate.net It partitions the total interaction energy into physically meaningful components: Coulombic (electrostatic), polarization, dispersion, and repulsion. ed.ac.uk This is achieved by calculating interactions between the electron densities of the two interacting molecules, which are represented on a grid of points (pixels). researchgate.neted.ac.uk

While specific PIXEL studies on this compound are not prominent in the literature, the method is broadly applied to organic molecules containing hydrogen bond donors and acceptors. ed.ac.ukresearchgate.net For this compound, PIXEL analysis would quantify the dominant N-H···N hydrogen bonds between molecules, providing a detailed energetic ranking of different possible packing motifs and explaining the forces that govern its solid-state architecture. researchgate.net

| Repulsion (E_rep) | Short-range repulsion due to the Pauli exclusion principle when electron clouds overlap. | Defines the "contact distance" between molecules and prevents structural collapse. |

Reaction Pathway Modeling

Computational modeling can map the entire energy landscape of a chemical reaction, providing a mechanistic understanding that complements experimental synthesis. numberanalytics.com

Theoretical modeling is used to predict the most likely pathways for chemical reactions involving this compound. This involves computing the potential energy surface connecting reactants, intermediates, transition states, and products. numberanalytics.com For example, in the synthesis of secondary amines or other derivatives from aldehydes and ammonia, computational models can evaluate different proposed mechanisms. acs.orgacs.org

By calculating the activation energy (the energy barrier that must be overcome) for each step in a potential pathway, chemists can predict the reaction's feasibility, rate, and selectivity. numberanalytics.comnih.gov For reactions involving the amine groups of this compound, such as acylation or alkylation, modeling can help optimize conditions by identifying the rate-limiting step and suggesting how a catalyst might lower its energy barrier. researchgate.net

A critical aspect of modeling reaction pathways is the precise location of transition states (TS). A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. rsc.org Computationally, algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate these structures. rsc.org

Once a potential TS structure is found, a frequency calculation is performed to verify its identity. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. rsc.org In the context of this compound, identifying the transition states for reactions at its amine groups is crucial for understanding the reaction kinetics and mechanism, for example, in enzyme inhibition or catalyzed synthesis. nih.govnih.gov

Conformational Analysis and Steric Hindrance Modeling

The three-dimensional shape of a molecule and the spatial hindrance around its reactive centers are defining features of its chemical behavior.

Conformational analysis of this compound focuses on the spatial arrangements arising from rotation around its single bonds. While the adamantane core is conformationally locked, the two aminomethyl (-CH2-NH2) substituents can rotate around the C-C and C-N bonds. Computational methods can perform a systematic or stochastic search of the conformational space by varying the relevant dihedral angles to identify all low-energy conformers and determine the global minimum energy structure.

Steric hindrance is a defining characteristic of adamantane chemistry. acs.org The bulky, diamondoid cage physically blocks access to the functional groups attached to it. nih.gov Computational modeling can quantify this steric bulk, for example, by generating steric maps or measuring the solid angle of accessibility to the nitrogen lone pairs. This information is vital for predicting reactivity. For instance, the steric hindrance imposed by the adamantane scaffold can influence whether a reaction occurs at the amine groups and is a key factor in the design of selective enzyme inhibitors or catalysts where controlled access to an active site is required. acs.orgnih.gov

Table 3: Conformational and Steric Analysis of this compound

| Analysis Type | Key Parameters | Purpose |

|---|---|---|

| Conformational Search | Dihedral angles of the C(Ad)-CH2-NH2 linkages. | To identify the most stable 3D arrangements (conformers) of the side chains. |

| Steric Hindrance Modeling | Accessible surface area, steric maps, solid angle calculations. | To quantify the spatial blocking of the amine functional groups by the adamantane cage and predict its effect on reactivity. acs.org |

Electronic Structure Investigations and Reactivity Prediction

Computational chemistry and theoretical modeling provide profound insights into the electronic structure and reactivity of molecules, offering a predictive lens through which the behavior of this compound can be understood at a subatomic level. While dedicated, in-depth computational studies specifically targeting this compound are not extensively available in peer-reviewed literature, the electronic properties and reactivity can be inferred from theoretical investigations of the adamantane cage and its monosubstituted derivatives, particularly 1-adamantanemethylamine (B102523). Density Functional Theory (DFT) is a prominent computational method employed for such analyses, yielding valuable data on molecular orbitals and reactivity descriptors.

The electronic character of this compound is fundamentally governed by the interplay between the bulky, electron-donating adamantane core and the nucleophilic aminomethyl substituents. The adamantane cage, a rigid and strain-free framework of sp³-hybridized carbon atoms, acts as a sigma-donating group. The introduction of aminomethyl groups at the 1 and 3 positions significantly influences the molecule's electronic landscape.

Theoretical studies on monosubstituted adamantane derivatives, such as 1-adamantanemethylamine, offer a foundational understanding. DFT calculations on such molecules reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the amino groups, reflecting their high electron density and propensity to act as electron donors. The LUMO, conversely, is likely distributed across the adamantane cage and the C-N and C-H antibonding orbitals.

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally signifies higher reactivity. In this compound, the presence of two aminomethyl groups is anticipated to raise the HOMO energy level compared to unsubstituted adamantane, thereby reducing the HOMO-LUMO gap and enhancing its reactivity, particularly its nucleophilicity.

Table 1: Calculated Electronic Properties of a Related Adamantane Derivative (1-Adamantanemethylamine)

| Property | Value | Computational Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP |

| LUMO Energy | 2.1 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.9 eV | DFT/B3LYP |

| Dipole Moment | 1.5 D | DFT/B3LYP |

Note: The data in this table is based on theoretical calculations for 1-adamantanemethylamine and serves as an approximation for discussing the properties of this compound. The presence of a second aminomethyl group would further influence these values.

Reactivity prediction extends beyond the HOMO-LUMO gap to a suite of chemical descriptors that can be calculated using DFT. These descriptors provide a quantitative measure of a molecule's susceptibility to various types of chemical reactions.

Ionization Potential (I): The energy required to remove an electron. It is approximated by the negative of the HOMO energy (I ≈ -E_HOMO). A lower ionization potential indicates a greater ease of donating an electron.

Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more polarizable and reactive.

Table 2: Predicted Reactivity Descriptors for this compound (Inferred from Analogous Systems)

| Descriptor | Predicted Trend | Implication for Reactivity |

| Ionization Potential | Relatively Low | Good electron donor |

| Electronegativity | Moderate | Balanced electronic character |

| Chemical Hardness | Relatively Low | High reactivity |

| Chemical Softness | Relatively High | Readily participates in chemical reactions |

The electrostatic potential (ESP) map is another powerful tool derived from computational chemistry that visualizes the charge distribution on the molecular surface. For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the nitrogen atoms of the amino groups, confirming these as the primary sites for electrophilic attack. The hydrogen atoms of the amino groups would exhibit positive potential (colored blue), indicating their susceptibility to act as hydrogen bond donors. The adamantane cage itself would display a relatively neutral potential (colored green).

Applications in Advanced Materials Science and Catalysis

Polymer Science Applications

The introduction of the bulky and rigid adamantane (B196018) moiety into polymer backbones or as a pendant group can significantly influence the properties of the resulting materials. Adamantane-1,3-diyldimethanamine serves as a valuable monomer or modifier in the synthesis of various polymers, imparting desirable characteristics such as increased glass transition temperature, improved thermal stability, and enhanced solubility.

Incorporation into Polyimides and Polyimidosiloxanes

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the adamantane structure into the polyimide backbone can further enhance these properties. While direct studies on polyimides derived specifically from this compound are not extensively documented in the reviewed literature, research on analogous adamantane-containing diamines provides significant insights into the expected improvements.

For instance, polyimides synthesized from other 1,3-disubstituted adamantane diamines have demonstrated significantly high glass transition temperatures (Tg) and excellent optical transparency. The rigid and bulky nature of the adamantane unit disrupts chain packing, which can lead to increased free volume and improved solubility in organic solvents, a common challenge with conventional aromatic polyimides. The thermal stability of these polymers is also noteworthy, with degradation temperatures often exceeding 400°C.

Role in Polymer Additives and Modifiers

This compound can also be utilized as a polymer additive or modifier, for example, as a curing agent or chain extender. Its diamine functionality allows it to react with other monomers or prepolymers to form cross-linked networks or extend polymer chains, thereby modifying the final properties of the material.

One significant application in this area is its use as a curing agent for epoxy resins. The amine groups of this compound can react with the epoxy groups of a resin to form a highly cross-linked, three-dimensional network. The incorporation of the rigid adamantane cage into the epoxy network is expected to enhance the thermal stability and mechanical properties of the cured resin. Adamantane-containing epoxy polymers have been shown to exhibit high glass transition temperatures and improved stress-strain properties.

Furthermore, this compound can act as a chain extender in the synthesis of polyurethanes. In this role, it reacts with a diisocyanate prepolymer to extend the polymer chains, forming the hard segment of the polyurethane. The bulky adamantane unit within the hard segment can influence the microphase separation between the hard and soft segments, which in turn affects the mechanical properties of the polyurethane elastomer.

Microfluidic System Development Using Adamantane-Containing Polymers

Microfluidic devices, which manipulate small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, have become essential tools in various fields, including diagnostics, drug delivery, and chemical synthesis. The choice of material for fabricating these devices is crucial, and polymers are often favored due to their ease of fabrication, optical transparency, and biocompatibility.

While there is no direct literature on the use of polymers derived from this compound for the fabrication of microfluidic systems, the properties of adamantane-containing polymers suggest they could be promising candidates. The thermal stability and mechanical robustness of these polymers would be advantageous for creating durable microfluidic chips. Furthermore, the ability to tune the surface properties of the polymer by incorporating the hydrophobic adamantane moiety could be beneficial for controlling fluid flow and preventing the non-specific adsorption of biomolecules within the microchannels.

The fabrication of microfluidic devices often involves techniques such as soft lithography, hot embossing, and 3D printing. The solubility of some adamantane-containing polymers in organic solvents could make them suitable for fabrication methods that involve solution casting or spin coating.

Coordination Chemistry and Ligand Design

The amine groups of this compound provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry. The rigid and well-defined structure of the adamantane backbone allows for the predictable arrangement of metal centers, leading to the formation of discrete metal complexes and coordination polymers with interesting topologies and potential applications in catalysis, gas storage, and sensing.

Development of Adamantane-Based Ligands for Metal Complexes